1-Bromo-3-(chloromethyl)-2-fluorobenzene

説明

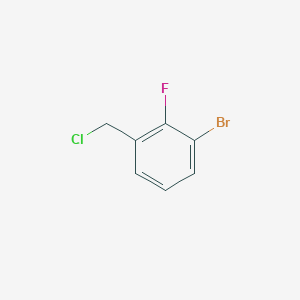

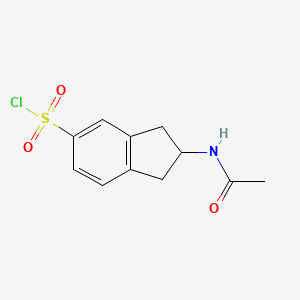

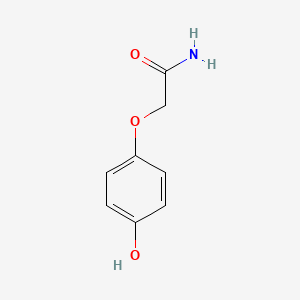

“1-Bromo-3-(chloromethyl)-2-fluorobenzene” is a chemical compound with the formula C7H6BrCl. It has a molecular weight of 205.480 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with bromo, chloromethyl, and fluorine substituents .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 205.480 and a density of 1.5±0.1 g/cm3 .

科学的研究の応用

Synthesis and Polymer Chemistry Applications

1-Bromo-3-(chloromethyl)-2-fluorobenzene serves as a precursor in various synthesis processes, contributing significantly to polymer chemistry and organic synthesis. For example, it undergoes selective defluorination and azidation reactions to form triazido derivatives, which are valuable as photoactive cross-linking reagents for polymer chemistry and as starting compounds for the synthesis of new organic magnetic materials (Chapyshev & Chernyak, 2013). Additionally, its transformation through carbonylative reactions with various nucleophiles facilitates the effective combination of carbonylation and nucleophilic substitution, leading to the synthesis of heterocycles with moderate to good yields (Jianbin Chen et al., 2014).

Catalysis and Green Chemistry

The compound is instrumental in catalysis and green chemistry, particularly in the development of cobalt-catalyzed carbonylation methods for the synthesis of various fluorobenzoic acid derivatives. This demonstrates the chemoselectivity and regio-selectivity achievable in reactions involving this compound, providing a reliable platform for synthesizing fluorinated benzoic acids from readily available materials (Boyarskiy et al., 2010).

Organometallic Chemistry

In organometallic chemistry, this compound is a key substrate for exploring the synthesis and properties of liquid crystal compounds, contributing to advancements in material science. Its use in the synthesis of complex fluorinated molecules showcases its versatility and importance in the development of novel materials with specific properties, such as improved birefringence and reduced threshold voltage in liquid crystals (Hang De-y, 2013).

Spectroscopic and Computational Studies

The molecule has been a subject of extensive spectroscopic and computational studies, providing valuable insights into its electronic properties, vibrational frequencies, and molecular geometry. These studies facilitate a deeper understanding of its behavior in various reactions and its potential applications in new organic syntheses. For instance, FT-IR, FT-Raman, UV spectroscopy, and DFT calculations have been employed to investigate its structural and electronic characteristics, enhancing our knowledge of how halogen atoms influence the properties of benzene derivatives (Mahadevan et al., 2011).

Environmental Degradation

While not directly related to this compound, studies on the degradation of similar fluorinated compounds, such as fluorobenzene, by specific bacterial strains highlight the environmental aspects of managing halogenated organic compounds. These findings contribute to our understanding of biodegradation pathways for halogenated pollutants, potentially guiding the development of bioremediation strategies for related compounds (Strunk & Engesser, 2013).

Safety and Hazards

作用機序

Target of Action

1-Bromo-3-(chloromethyl)-2-fluorobenzene is a complex organic compoundIt’s primarily used in chemical synthesis .

Mode of Action

The compound is used in chemical reactions as a reagent. It can participate in various types of reactions, such as free-radical addition . .

Biochemical Pathways

Given the current knowledge, this compound doesn’t directly participate in any known biochemical pathways. Its primary use is in chemical synthesis, particularly in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

As a chemical reagent, the primary result of the action of this compound is the formation of new compounds in chemical reactions. For example, it can be used to install certain groups in a molecule during synthesis . The specific molecular and cellular effects would depend on the context of its use.

特性

IUPAC Name |

1-bromo-3-(chloromethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c8-6-3-1-2-5(4-9)7(6)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLBOTQKXUSZMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608492 | |

| Record name | 1-Bromo-3-(chloromethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

786652-60-6 | |

| Record name | 1-Bromo-3-(chloromethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate](/img/structure/B1342323.png)

![Pyrimido[1,2-a]benzimidazol-4-ol](/img/structure/B1342327.png)

![5-bromo-1H-benzo[d]imidazol-2-amine](/img/structure/B1342363.png)